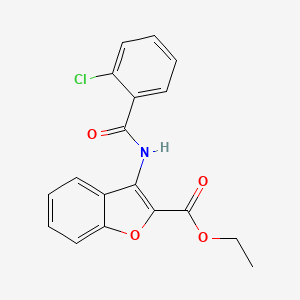

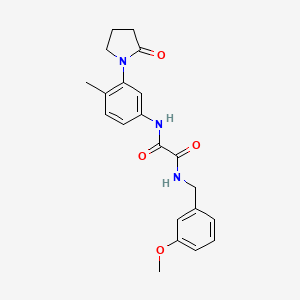

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzofuran derivatives and has been synthesized using different methods.

Scientific Research Applications

Antitumor Activity

Benzofuran derivatives have been identified to possess strong antitumor properties. Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate could be explored as a potential antitumor agent, especially considering the structural importance of benzofuran in many biologically active compounds .

Antibacterial Applications

The antibacterial activity of benzofuran compounds is well-documented. This particular compound could be used in the synthesis of new antibacterial agents, contributing to the fight against resistant bacterial strains .

Antioxidative Properties

Benzofuran derivatives are known for their antioxidative effects. This compound could be applied in research focused on oxidative stress-related diseases, potentially leading to the development of antioxidative therapies .

Antiviral Research

Given the bioactivity profile of benzofuran derivatives, Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate may serve as a lead compound in antiviral drug development, particularly for viruses that have proven difficult to treat .

Organic Synthesis

This compound can be utilized in organic synthesis, serving as a precursor or intermediate in the construction of complex organic molecules. Its role in the synthesis of polycyclic benzofuran compounds is of particular interest .

Material Science

In material science, the unique properties of benzofuran derivatives can be harnessed in the development of new materials with potential applications in various industries .

Medicinal Chemistry

The compound’s structural features make it a valuable entity in medicinal chemistry, where it can be used to design and synthesize new drugs with improved efficacy and safety profiles .

Drug Prospects and Clinical Candidates

Natural products containing benzofuran rings are a significant source of drugs and clinical drug candidates. Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate could be pivotal in discovering new therapeutic agents .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The specific interactions and resulting changes would depend on the particular target and the context within the cell.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple pathways, potentially including those involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication .

Result of Action

Given the biological activities associated with benzofuran compounds, it is likely that this compound has significant effects at the molecular and cellular levels . These effects could include alterations in enzyme activity, changes in cellular signaling, and impacts on cell growth and proliferation.

properties

IUPAC Name |

ethyl 3-[(2-chlorobenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-2-23-18(22)16-15(12-8-4-6-10-14(12)24-16)20-17(21)11-7-3-5-9-13(11)19/h3-10H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSOVMSIOCJTNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2852893.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2852894.png)

![(2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2852898.png)

![3-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2852906.png)

![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2852911.png)

![N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B2852912.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2852913.png)

![Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2852914.png)